Butyl valerate

Flavor Fragrance Volatility

Generic ester substitution often alters volatility and sensory profiles, causing off-target flavor/fragrance results. Butyl valerate (CAS 591-68-4) provides a precise, data-backed solution: - Boiling point 186-187°C and vapor pressure 0.608 mmHg deliver stable, long-lasting aroma release in tropical fruit blends and fine fragrances. - FEMA 2217/JECFA 160 approval ensures regulatory safety as a flavoring agent. - Kovats RI 1063 (SE-30) enables accurate GC identification in complex food and environmental matrices. Global stock and competitive bulk pricing ensure reliable supply for R&D and production.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 591-68-4
Cat. No. B146188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl valerate
CAS591-68-4
SynonymsPentanoic acid butyl ester
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCCCC
InChIInChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
InChIKeyOKJADYKTJJGKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in propylene glycol;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Valerate: Key Properties and Applications


Butyl valerate (CAS 591-68-4), also known as butyl pentanoate, is a C9 fatty acid ester (C9H18O2, MW 158.24 g/mol) formed from n-butanol and valeric acid . It is a colorless, clear liquid with a characteristic apple-raspberry, sweet, fruity odor . The compound is approved as a flavoring agent (FEMA No. 2217, JECFA No. 160) and is found naturally in fruits such as apples, bananas, and grapes . Its key physical properties include a boiling point of 186-187 °C, a density of 0.868 g/mL at 25 °C, and a vapor pressure of 0.608 mmHg at 25 °C . This baseline profile establishes butyl valerate as a versatile synthetic ester widely used in the food, fragrance, and emerging biofuel sectors.

1 FEMA/JECFA-approved fruit flavor ester for food and fragrance formulations
2 Reported diesel-like ignition profile for biofuel combustion research
3 Defined chromatographic retention for GC analytical standard workflows

Why Butyl Valerate Substitution Fails


Butyl valerate (C9H18O2, CAS 591-68-4) shares its molecular formula with isomers like butyl isovalerate (CAS 109-19-3) and is often considered alongside other alkyl valerates (e.g., ethyl valerate, isoamyl valerate). However, generic substitution is problematic due to quantifiable differences in physicochemical properties and performance that directly impact application outcomes. For instance, butyl valerate exhibits a significantly higher boiling point (186-187 °C) and lower odor threshold than its branched isomer, leading to divergent volatility profiles and sensory impacts in formulations . In biofuel contexts, butyl valerate's ignition delay characteristics in HCCI engines differ markedly from lighter esters like ethyl valerate, a critical distinction for engine optimization [1]. These data-driven differences mean that direct substitution without re-optimization can result in off-target flavor profiles, altered fragrance volatility, or suboptimal combustion performance. The quantitative evidence below substantiates why butyl valerate is not interchangeable with its closest analogs.

Volatility profile Butyl isovalerate: lower boiling point may shift evaporation rate and aroma duration in formulations
Ignition behavior Ethyl valerate: gasoline-like ignition profile differs from diesel-like reactivity; may not suit compression-ignition engine research
Odor character Isoamyl valerate: green-apple, fresh-fruit profile may not replicate tropical/berry sensory target

Butyl Valerate: Quantified Differentiation Evidence


Boiling Point and Vapor Pressure Advantage

Butyl valerate demonstrates a boiling point of 186-187 °C, which is 11-12 °C higher (approximately 89% greater difference relative to ambient) than the 175 °C boiling point of its constitutional isomer, butyl isovalerate . This higher boiling point correlates with a significantly lower vapor pressure: butyl valerate exhibits a vapor pressure of 0.608 mmHg at 25 °C, compared to butyl isovalerate's 0.012 mmHg (estimated) . The 11x lower vapor pressure of butyl valerate indicates it is substantially less volatile, which translates to slower evaporation and longer-lasting aroma profiles in fragrance applications [1].

Boiling Point & Vapor Pressure
Cross-study comparable
186-187 °C / 0.608 mmHg
Reported lower volatility vs branched isomer
Isomer: 175 °C, ~0.012 mmHg at 25 °C; atmospheric pressure
Flavor Fragrance Volatility Formulation Stability

Ignition Delay: Diesel-Like Combustion

In a direct comparative study of valerate esters in a Homogeneous Charge Compression Ignition (HCCI) engine, butyl valerate exhibited a 'very small ignition delay', while ethyl valerate was 'far more resistant to ignition' under identical operating conditions (equivalence ratio 0.3, various inlet temperatures and pressures) [1]. The study categorizes butyl and pentyl valerates as 'diesel-like' fuels due to their high reactivity, whereas methyl and ethyl valerates are 'gasoline-like' fuels that require higher temperatures or pressures to auto-ignite [2].

Ignition Delay (HCCI)
Head-to-head
Very small delay
Supports diesel-like combustion research
Ethyl valerate: far more resistant; equivalence ratio 0.3
Biofuel HCCI Engine Ignition Properties Combustion

Odor Profile Differentiation

Butyl valerate is consistently characterized with a primary odor descriptor of 'apple-raspberry' and 'sweet, fruity, pineapple' notes . In contrast, isoamyl valerate (isopentyl valerate) is described as having a 'fruity–green' profile with 'green apple, fresh fruit, and a light natural sweetness' reminiscent of apple juice [1]. While both are fruity, the specific nuance of 'raspberry' and 'pineapple' in butyl valerate offers a distinct tropical and berry character compared to the greener, juicier apple profile of isoamyl valerate. No direct sensory threshold comparison is available, but the qualitative difference in odor descriptors is a key selection criterion for flavorists and perfumers.

Odor Profile
Class-level
Apple-raspberry, pineapple
Supports tropical/berry sensory target
Isoamyl valerate: fruity-green, green apple; qualitative only
Flavor Fragrance Sensory Analysis Odor Profile

Lipophilicity Advantage in Formulations

Butyl valerate exhibits a calculated LogP (octanol-water partition coefficient) of 3.32, compared to 3.18 for butyl isovalerate . This 0.14 log unit difference corresponds to a 38% higher theoretical partition ratio (10^0.14 ≈ 1.38), indicating butyl valerate is moderately more lipophilic than its branched isomer. This enhanced lipophilicity can influence the compound's distribution in emulsion-based products (e.g., flavor emulsions, cosmetic creams) and its interaction with lipid membranes, potentially affecting both flavor release kinetics and bioaccumulation potential.

Lipophilicity (LogP)
Data to verify
3.32
Reported higher partition coefficient
Calculated value; isomer LogP: 3.18; source review needed
Formulation Lipophilicity Partition Coefficient Solubility

Regulatory and Safety Profile Comparison

Both butyl valerate and butyl isovalerate are approved flavoring agents, but they possess distinct regulatory identifiers and hazard classifications. Butyl valerate is assigned FEMA No. 2217 and JECFA No. 160, while butyl isovalerate has FEMA No. 2218 and JECFA No. 198 . Critically, butyl valerate carries hazard codes '10-36/37/38' (flammable, irritating to eyes, respiratory system, and skin), whereas butyl isovalerate is assigned only '36/37/38' (irritating to eyes, respiratory system, and skin), lacking the flammability hazard . This means butyl valerate requires additional handling and storage precautions for flammability, which may impact facility compliance and shipping costs.

Regulatory & Safety
Data to verify
FEMA 2217 / JECFA 160
Flammability classification requires review
Hazard: 10+36/37/38 vs isomer 36/37/38 only
Regulatory Safety FEMA GRAS JECFA

Butyl Valerate: Application Scenarios


Long-Lasting Tropical Fruit Flavor and Fragrance

Given its higher boiling point (186-187 °C) and lower vapor pressure (0.608 mmHg) compared to butyl isovalerate, butyl valerate is the preferred choice for flavor and fragrance applications requiring extended longevity and stable aroma release . Its characteristic apple-raspberry and pineapple notes make it ideal for tropical fruit blends in beverages, confectionery, and fine fragrances where the scent must persist over time. The reduced volatility ensures that the desired sensory profile is maintained throughout the product's shelf life and usage period.

Diesel-Like Biofuel for Compression Ignition Engines

In the realm of advanced biofuels, butyl valerate's 'very small ignition delay' and classification as a 'diesel-like' fuel in HCCI engine studies position it as a promising drop-in or blend component for compression ignition (CI) engines [1]. Researchers and fuel developers seeking to formulate valerate-based biofuels with high cetane-like reactivity should prioritize butyl valerate over lighter esters like ethyl valerate, which exhibit gasoline-like ignition resistance and are unsuitable for CI applications without significant engine modifications.

GC Analytical Standard for Flavor and Environmental Analysis

Butyl valerate's well-defined Kovats retention index (I = 1063 on methyl silicone/SE-30 capillary column) makes it a reliable standard for GC method development and quality control in flavor analysis and environmental monitoring of volatile organic compounds [2]. Its distinct retention time, coupled with high-purity commercial availability (≥98% by GC), supports accurate identification and quantification of this ester in complex matrices such as food products, alcoholic beverages, and air samples.

Lipophilic Ingredient in Cosmetic Emulsions

With a LogP of 3.32, butyl valerate exhibits enhanced lipophilicity compared to butyl isovalerate (LogP 3.18) . This property makes it well-suited for incorporation into oil-based or emulsion-type cosmetic formulations (e.g., creams, lotions, hair conditioners) where a hydrophobic fragrance component is desired for controlled release or improved substantivity on skin and hair. Its moderate lipophilicity facilitates partitioning into the oil phase of emulsions, contributing to product stability and sensory attributes.

Application
Selection Property
Validation Focus
Tropical fruit flavor & fragrance
Lower volatility, extended aroma persistence
Sensory profile stability over shelf-life
Compression-ignition biofuel research
Diesel-like ignition reactivity profile
HCCI engine auto-ignition performance
GC analytical standard
Defined chromatographic retention behavior
Retention time and peak identity confirmation
Oil-phase cosmetic formulations
Moderate lipophilicity, oil-phase partitioning
Emulsion stability and fragrance substantivity

Technical Documentation Hub

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